molecular formula C21H27FN2O3 B4037985 7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B4037985
M. Wt: 374.4 g/mol
InChI Key: JVUMYOXLXFUNLZ-UHFFFAOYSA-N
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Description

7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C21H27FN2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.20057089 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research on structurally similar compounds, such as novel quinolines and diazaspiro derivatives, has demonstrated potent antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative bacteria. These compounds are designed to combat infections of the respiratory tract, showing efficacy against pathogens like Streptococcus pneumoniae and Staphylococcus aureus, including multidrug-resistant strains. The in vivo activity of these compounds in experimental murine pneumonia models further underscores their potential as effective antibacterial agents (Odagiri et al., 2013).

Cytotoxic Activity Against Cancer Cells

Another area of research interest lies in the synthesis of bicyclic σ receptor ligands, which have shown cytotoxic activity against various human tumor cell lines. This indicates a potential application in cancer therapy, specifically targeting sigma receptors to inhibit tumor cell growth. Such compounds have been found to halt cell growth entirely in certain cancer cell lines at specific concentrations, suggesting a targeted approach to cancer treatment (Geiger et al., 2007).

Synthesis and Chemical Studies

The chemical reactivity and synthesis routes of related diazaspiro compounds have been explored, yielding insights into the formation of complex molecular structures. Studies involving the [3 + 2] cycloaddition of methylenelactams with nitrones have produced unique 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These synthetic pathways not only expand the chemical toolkit but also provide a deeper understanding of the molecular architecture and reactivity of such compounds (Chiaroni et al., 2000).

Anticonvulsant Activity

Derivatives of azaspiro[4.4]nonane and [4.5]decane have been synthesized and tested for their anticonvulsant activity, showing promising results in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests. These findings suggest potential applications in the development of new anticonvulsant drugs, particularly for compounds with fluoro and trifluoromethyl substituents, which have shown to increase anticonvulsant activity compared to other analogues (Obniska et al., 2006).

Properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(1-methylcyclopropanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-20(7-8-20)18(25)24-11-9-21(14-24)6-3-10-23(19(21)26)13-15-12-16(27-2)4-5-17(15)22/h4-5,12H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUMYOXLXFUNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=C(C=CC(=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
Reactant of Route 6
7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.